molecular formula C12H12FNO3 B1326734 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid CAS No. 1616611-70-1

3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid

Numéro de catalogue: B1326734
Numéro CAS: 1616611-70-1
Poids moléculaire: 237.23 g/mol
Clé InChI: KSYXOZDWGJDYTB-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]amino}propanoic acid is a synthetic propanoic acid derivative featuring a fluorinated aromatic substituent. Its structure comprises a propanoic acid backbone linked via an amide bond to a trans-configured (2E) propenoyl group substituted with a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence its physicochemical properties, such as solubility and metabolic stability, as well as its biological interactions.

Propriétés

IUPAC Name

3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYXOZDWGJDYTB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid involves several steps. The primary synthetic route includes the reaction of 2-fluorobenzaldehyde with propionic anhydride to form 3-(2-fluorophenyl)prop-2-enoyl chloride. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid in anticancer therapies. Its structural similarity to other bioactive compounds allows it to interact with specific biological targets, such as enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth by targeting pathways associated with cell cycle regulation and apoptosis induction .

Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE). The fluorinated moiety may enhance binding affinity due to increased lipophilicity and electronic effects, making it a candidate for developing therapeutics against neurodegenerative diseases like Alzheimer's .

Biochemical Research

Proteomics
In proteomics research, this compound serves as a valuable tool for studying protein interactions and post-translational modifications. The compound can be utilized in affinity chromatography techniques to isolate proteins of interest, thereby elucidating their functions and interactions within cellular pathways .

Ligand Development
The compound has been employed in the development of novel ligands targeting specific receptors involved in immune responses and cancer metastasis. Its design allows for the modification of binding properties, which can be fine-tuned for enhanced specificity and efficacy in therapeutic applications .

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in synthesizing polymers with tailored properties. The incorporation of fluorinated groups can impart unique characteristics such as increased thermal stability and chemical resistance, making them suitable for high-performance materials .

Case Studies

StudyFocusFindings
Study on Anticancer Properties Investigated the effects on cancer cell linesShowed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent .
Enzyme Inhibition Study Assessed the inhibitory effects on MAO and BChEFound that the compound exhibited competitive inhibition with IC50 values comparable to known inhibitors .
Proteomic Applications Used in affinity purification protocolsSuccessfully isolated target proteins, demonstrating its utility in proteomic workflows .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Phenolic Amide Substituents

Clovamide (trans-clovamide, (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid) shares a similar amide-linked propenoyl-propanoid backbone but replaces the 2-fluorophenyl group with dihydroxyphenyl rings. Clovamide is a natural antioxidant with neuroprotective effects, inhibiting lipid oxidation and ROS generation .

Another analogue, 3-hydroxy-2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}propanoic acid (FDB021093), replaces the amide bond with an ester linkage and introduces a hydroxyl group on the propanoid chain. This modification reduces hydrolytic stability compared to the amide bond in the target compound .

Fluorinated Propanoic Acid Derivatives

DC5977–0726 ((2S)-2-[3-(4-fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid) incorporates a 4-fluorophenyl group and an indole substituent. The para-fluorine position in DC5977–0726 may offer different steric interactions compared to the ortho-fluorine in the target compound, affecting target affinity .

3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (CS-M-28787) replaces the propenoyl group with a thiadiazole ring. Thiadiazole derivatives are known for antimicrobial and anticancer activities, but the thiadiazole moiety may alter solubility and bioavailability compared to the propenoyl-amide scaffold .

Thiazole- and Amino-Linked Derivatives

Compounds like P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid) and P7 (3-((4-chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid) feature thiazole rings and exhibit Furin inhibition (IC50 = 35 µM for P3).

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 6d in ) replace the amide bond with an amino linkage. These compounds show antibacterial and antifungal activity against drug-resistant ESKAPE pathogens, leveraging the amino group’s ability to disrupt microbial membranes or efflux pumps. The absence of the propenoyl group in these derivatives may limit their structural rigidity and target specificity compared to the fluorinated amide .

Structural and Functional Comparison Table

Compound Class Example Compound(s) Key Structural Features Biological Activity Reference
Fluorophenyl Propenoyl Amides 3-{[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]amino}propanoic acid Fluorinated aromatic, amide linkage Unknown (discontinued product)
Phenolic Amides Clovamide Dihydroxyphenyl, amide linkage Antioxidant, neuroprotective
Thiazole Derivatives P3, P7 Thiazole ring, halogen substituents Furin inhibition (IC50 = 35 µM)
Amino-Linked Derivatives 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Amino linkage, hydroxyl substituents Antimicrobial, anticancer
Ester-Linked Analogues 3-hydroxy-2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}propanoic acid Ester linkage, hydroxyl group Not specified

Activité Biologique

3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid, also known as a fluorinated amino acid derivative, is gaining attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and an amino acid moiety. Its biological activity has been explored in various contexts, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula: C₁₂H₁₂FNO₃
  • Molecular Weight: 237.2 g/mol
  • CAS Number: 1098380-51-8
  • MDL Number: MFCD11647015

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The incorporation of the fluorine atom enhances its lipophilicity and may influence its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated derivatives can selectively inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, suggesting potential applications in treating neurodegenerative diseases .

Biological Activity Overview

Activity Type Description Reference
Enzyme Inhibition Selective inhibition of MAO-B with IC50 values indicating effective binding.
Antimicrobial Exhibits antimicrobial properties against various pathogens; potential for drug development.
Anticancer Potential cytotoxic effects on cancer cell lines, warranting further investigation.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study investigating the inhibitory effects of similar compounds on MAO enzymes found that certain derivatives exhibited IC50 values as low as 0.51 µM for MAO-B inhibition, demonstrating significant selectivity over MAO-A .
  • Antimicrobial Activity
    • Another research highlighted the antimicrobial efficacy of related compounds against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 125 μM . This suggests that the compound may possess similar properties worthy of exploration.
  • Cytotoxicity Assays
    • Cytotoxic activity against cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) was reported for structurally related compounds, with some derivatives showing promising results in inhibiting cell proliferation .

Potential Applications

The unique structural features of this compound make it a candidate for several applications:

  • Pharmaceutical Development: Its enzyme inhibition profile may lead to the development of new treatments for conditions like depression and neurodegeneration.
  • Antimicrobial Agents: Given its potential antimicrobial activity, further studies could explore its use in treating bacterial infections.
  • Cancer Therapeutics: Investigating its cytotoxic effects could yield insights into developing new anticancer drugs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the (2E)-3-(2-fluorophenyl)prop-2-enoyl moiety can be prepared via a Horner-Wadsworth-Emmons reaction using fluorinated benzaldehyde derivatives and phosphonoacetates. Subsequent coupling to 3-aminopropanoic acid is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). Stereochemical control for the (E)-configured double bond is ensured by using stabilized enolate intermediates and verifying geometry via 1H^1H-NMR coupling constants (J=1216HzJ = 12-16 \, \text{Hz}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}\text{C}-NMR confirm the fluorophenyl group (e.g., aromatic splitting patterns) and amide bond formation (δ ~8.0 ppm for NH). 19F^{19}\text{F}-NMR identifies fluorine substitution patterns.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates purity (>95%) and molecular ion ([M+H]+^+).
  • IR : Stretching bands for carbonyl (amide: ~1650 cm1^{-1}, carboxylic acid: ~1700 cm1^{-1}) confirm functional groups.

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by HPLC analysis.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via UV-spectroscopy.

Advanced Research Questions

Q. What computational approaches predict the compound’s binding interactions with biological targets, such as viral proteases?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model interactions. For example, fluorophenyl groups may engage in π-π stacking with aromatic residues (e.g., Tyr268 in SARS-CoV-2 PLpro), while the carboxylic acid forms hydrogen bonds with catalytic residues (e.g., Asp164, Glu167). Validate predictions with mutagenesis and surface plasmon resonance (SPR) binding assays .

Q. How can in vitro enzyme inhibition assays be optimized to evaluate this compound’s potency?

  • Methodological Answer :

  • Fluorescence-based assays : Use quenched fluorescent substrates (e.g., Dabcyl-Edans) for proteases. Measure IC50_{50} values by titrating the compound (0.1–100 µM) and monitoring fluorescence recovery (λex_{\text{ex}}=340 nm, λem_{\text{em}}=490 nm).
  • Kinetic analysis : Determine KiK_i via Lineweaver-Burk plots under varying substrate concentrations.
  • Counter-screening : Test selectivity against off-target enzymes (e.g., human cathepsins) to minimize false positives.

Q. What strategies enhance the compound’s bioavailability through structural modifications?

  • Methodological Answer :

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) to improve membrane permeability. Hydrolytic activation is confirmed in plasma stability assays.
  • Salt formation : Co-crystallize with lysine or arginine to enhance aqueous solubility.
  • Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to modulate pKaK_a and logPP for better absorption .

Q. How does the E-configuration of the propenoyl group influence bioactivity, and how is this validated?

  • Methodological Answer : The (E)-isomer’s planar geometry optimizes hydrophobic interactions with enzyme active sites. Compare activity of (E)- and (Z)-isomers synthesized via stereoselective methods (e.g., Wittig reaction). Validate using X-ray crystallography of inhibitor-enzyme complexes or 2D NOESY NMR to confirm spatial proximity of fluorophenyl and amide groups .

Q. What analytical methods resolve contradictions in reported bioactivity data for fluorinated analogs?

  • Methodological Answer :

  • Meta-analysis : Cross-reference IC50_{50} values from multiple studies (e.g., PubChem, ChEMBL) and standardize assay conditions (pH, temperature, enzyme source).
  • Structure-activity relationship (SAR) modeling : Use QSAR tools (e.g., MOE, RDKit) to identify critical substituents (e.g., fluorine position) affecting potency.
  • Orthogonal assays : Confirm activity in cell-based models (e.g., viral replication inhibition in Vero E6 cells) to rule out assay-specific artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.